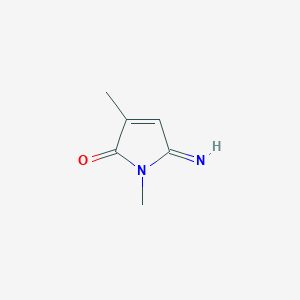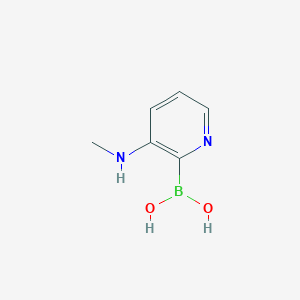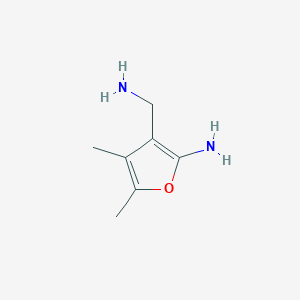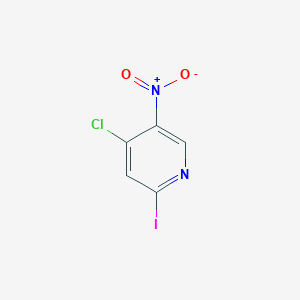
4-Chloro-2-iodo-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-iodo-5-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2ClIN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest due to its unique combination of halogen and nitro substituents, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-5-nitropyridine typically involves the nitration of 4-chloro-2-iodopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . The reaction conditions must be carefully controlled to ensure high yield and purity of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The product is typically purified through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or organomagnesium reagents, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Chloro-2-iodo-5-aminopyridine.
Scientific Research Applications
4-Chloro-2-iodo-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-5-nitropyridine and its derivatives depends on the specific application and target
Comparison with Similar Compounds
4-Chloro-2-iodo-5-nitropyridine can be compared with other halogenated nitropyridines:
2-Chloro-5-nitropyridine: Similar structure but lacks the iodine atom, making it less reactive in coupling reactions.
2-Iodo-5-nitropyridine: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.
2-Chloro-4-methyl-5-nitropyridine: Contains a methyl group instead of an iodine atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of chlorine, iodine, and nitro groups, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C5H2ClIN2O2 |
|---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
4-chloro-2-iodo-5-nitropyridine |
InChI |
InChI=1S/C5H2ClIN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H |
InChI Key |
HBMOZRFEVDNKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1I)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone](/img/structure/B12866687.png)

![(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B12866708.png)

![(S)-3,6-Dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazol-4-one](/img/structure/B12866721.png)
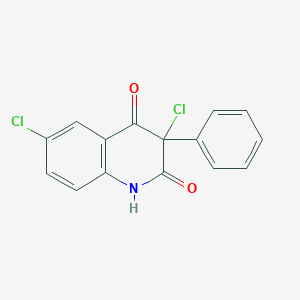
![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)
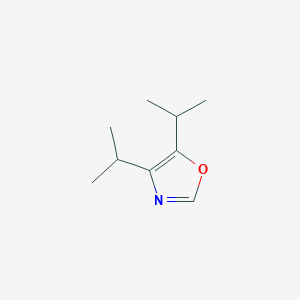
![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
